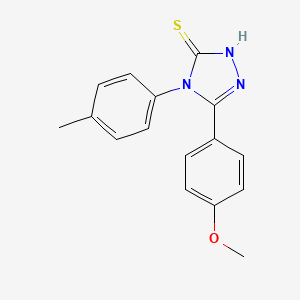

5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, also known as MMTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMTT is a member of the triazole family of compounds, which are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.

Scientific Research Applications

Corrosion Inhibition

5-(4-Methoxyphenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazole-3-thiol has been investigated for its potential as a corrosion inhibitor. In a study, it was synthesized and tested for mild steel corrosion inhibition in HCl solution. The results showed increased inhibition efficiency with concentration, obeying the Langmuir adsorption isotherm, indicating effective surface adsorption on mild steel in acidic environments (Yadav, Behera, Kumar, & Sinha, 2013).

Synthesis and Chemical Properties

The compound's synthesis and chemical properties have been extensively studied. For instance, researchers synthesized new derivatives and characterized them using various spectroscopic methods. These compounds showed potential for further modification and exploration in various fields, such as materials science (Wurfer & Badea, 2021).

Biological and Pharmacological Potential

In the realm of pharmacology, derivatives of this compound have shown potential for various biological activities, including antitumor, antiinflammatory, and antioxidant properties. The structure and individuality of these molecules have been proven through various analytical techniques (Sameluk & Kaplaushenko, 2015). Additionally, certain derivatives have demonstrated anti-inflammatory activity in pharmacological studies (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).

Cholinesterase Inhibition and Antiproliferative Activity

Derivatives of this compound have been studied for their potential as cholinesterase inhibitors, showing excellent inhibitory potential against specific enzymes. This indicates possible applications in treating diseases related to cholinesterase, such as Alzheimer's disease (Arfan et al., 2018). Furthermore, some derivatives have exhibited promising antiproliferative activity, which could be relevant in cancer research (Narayana, Raj, & Sarojini, 2010).

Antimicrobial Activities

The compound and its derivatives have also been tested for antimicrobial activities, with some showing effectiveness against various microorganisms. This suggests potential uses in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Docking Studies

Molecular docking studies have been conducted on benzimidazole derivatives bearing 1,2,4-triazole, including this compound, to assess their anti-cancer properties. These studies help understand the interaction of these compounds with biological targets, which is crucial in drug development (Karayel, 2021).

Mechanism of Action

Properties

IUPAC Name |

3-(4-methoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-3-7-13(8-4-11)19-15(17-18-16(19)21)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCGKIDMJUFUJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972238 |

Source

|

| Record name | 5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24810049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5679-72-1 |

Source

|

| Record name | 5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-(dimethylamino)benzoate](/img/structure/B2550691.png)

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2,2-dimethylpropanamide](/img/structure/B2550692.png)

![1-(4-Methoxyphenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2550694.png)

![methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2550696.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2550702.png)

![6-Fluoro-7-methoxy-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B2550706.png)

![[2-Bromo-4-(ethylsulfanyl)phenyl]methanol](/img/structure/B2550709.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2550712.png)